EthylN-(4-chlorophenyl)alaninate
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Overview
Description
EthylN-(4-chlorophenyl)alaninate is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol It is a derivative of alanine, where the amino group is substituted with a 4-chlorophenyl group and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EthylN-(4-chlorophenyl)alaninate typically involves the reaction of 4-chlorobenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 4-chlorobenzylamine attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
EthylN-(4-chlorophenyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-chlorobenzoic acid, while reduction can produce 4-chlorophenylethanol .
Scientific Research Applications
EthylN-(4-chlorophenyl)alaninate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of EthylN-(4-chlorophenyl)alaninate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
EthylN-(4-chlorophenyl)alaninate can be compared with other similar compounds such as valifenalate (methyl (3RS)-3-(4-chlorophenyl)-N-[N-(isopropoxycarbonyl)-L-valyl]-β-alaninate) While both compounds contain a 4-chlorophenyl group and an alaninate moiety, they differ in their ester groups and specific substituents
List of Similar Compounds
Biological Activity
Ethyl N-(4-chlorophenyl)alaninate is an organic compound that has garnered attention in recent years for its diverse biological activities. This compound, characterized by the presence of a 4-chlorophenyl group attached to an alanine moiety via an ethyl ester, has been investigated for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of Ethyl N-(4-chlorophenyl)alaninate can be represented as follows:
This compound features:
- Ethyl group : Enhances solubility and bioavailability.
- Chlorophenyl group : Contributes to biological activity through potential interactions with biological targets.
- Alanine backbone : Provides essential amino acid characteristics that may influence its interaction with enzymes and receptors.
The biological activity of Ethyl N-(4-chlorophenyl)alaninate is primarily attributed to its interaction with various molecular targets. Research suggests that its antimicrobial properties may stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Additionally, studies indicate that the compound may exhibit anticancer properties , potentially through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting tubulin polymerization, which is crucial for cell division.
Antimicrobial Activity
Ethyl N-(4-chlorophenyl)alaninate has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The specific mechanism may involve the disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Recent research highlights the anticancer potential of Ethyl N-(4-chlorophenyl)alaninate. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's IC50 values in these studies suggest significant potency, comparable to established chemotherapeutic agents.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 15–25 | Apoptosis induction |
MDA-MB-231 | 20–30 | Tubulin destabilization |
Case Studies
- Antimicrobial Study : A study conducted by BenchChem reported that Ethyl N-(4-chlorophenyl)alaninate exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the antibacterial efficacy, showing zones of inhibition ranging from 15 mm to 25 mm depending on concentration.
- Anticancer Research : In a comparative study published in MDPI, Ethyl N-(4-chlorophenyl)alaninate was evaluated alongside other phenolic compounds for their antiproliferative effects on breast cancer cell lines. Results indicated that this compound effectively reduced cell viability and induced cell cycle arrest at the G2/M phase.
Properties
IUPAC Name |
ethyl 2-(4-chloroanilino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYQCODIMZACEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.